Cas no 2108875-84-7 (AZD5363dihydrochloride)

AZD5363 dihydrochloride is a potent and selective inhibitor of Akt (protein kinase B) with demonstrated efficacy in preclinical studies. It exhibits high specificity for Akt1, Akt2, and Akt3 isoforms, making it a valuable tool for investigating the PI3K/Akt/mTOR signaling pathway in cancer research. The dihydrochloride salt form enhances solubility and stability, facilitating in vitro and in vivo applications. AZD5363 dihydrochloride has shown promise in suppressing tumor growth and overcoming resistance to other targeted therapies. Its well-characterized pharmacokinetic and pharmacodynamic properties support its use in mechanistic studies and therapeutic development. This compound is widely utilized in oncology research to explore Akt-dependent cellular processes.
AZD5363dihydrochloride structure
AZD5363dihydrochloride structure
商品名:AZD5363dihydrochloride
CAS番号:2108875-84-7
MF:C21H26Cl2N6O2
メガワット:465.376142024994
CID:4638643

AZD5363dihydrochloride 化学的及び物理的性質

名前と識別子

    • AZD-5363 HCl salt
    • AZD 5363 dihydrochloride - Capivasertib
    • AZD5363dihydrochloride
    • インチ: 1S/C21H25ClN6O2.ClH/c22-15-3-1-14(2-4-15)17(6-12-29)27-20(30)21(23)7-10-28(11-8-21)19-16-5-9-24-18(16)25-13-26-19;/h1-5,9,13,17,29H,6-8,10-12,23H2,(H,27,30)(H,24,25,26);1H/t17-;/m0./s1
    • InChIKey: VOFZGQYXTTZETO-LMOVPXPDSA-N
    • ほほえんだ: C(C1(CCN(C2N=CN=C3NC=CC=23)CC1)N)(=O)N[C@H](C1C=CC(Cl)=CC=1)CCO.Cl

AZD5363dihydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
A2B Chem LLC
AY10072-25mg
AZD5363dihydrochloride
2108875-84-7 99%
25mg
$429.00 2024-04-20
Axon Medchem
1859-25mg
AZD5363 dihydrochloride
2108875-84-7 99%
25mg
€300.00 2025-03-06
A2B Chem LLC
AY10072-5mg
AZD5363dihydrochloride
2108875-84-7 99%
5mg
$157.00 2024-04-20
Axon Medchem
1859-5 mg
AZD5363 dihydrochloride
2108875-84-7 99%
5mg
€90.00 2023-07-10
Axon Medchem
1859-25 mg
AZD5363 dihydrochloride
2108875-84-7 99%
25mg
€300.00 2023-07-10
Axon Medchem
1859-2 x 5 mg
AZD5363 dihydrochloride
2108875-84-7 99%
2 x 5 mg
€140.00 2023-07-10
Axon Medchem
1859-5mg
AZD5363 dihydrochloride
2108875-84-7 99%
5mg
€90.00 2025-03-06
Axon Medchem
1859-2x5mg
AZD5363 dihydrochloride
2108875-84-7 99%
2x5mg
€140.00 2025-03-06

AZD5363dihydrochloride 関連文献

AZD5363dihydrochlorideに関する追加情報

AZD5363 Dihydrochloride (CAS No. 2108875-84-7): A Comprehensive Overview

AZD5363 dihydrochloride (CAS No. 2108875-84-7) is a potent and selective inhibitor of the protein kinase B (PKB/AKT) pathway, which plays a critical role in cell proliferation, survival, and metabolism. This compound has garnered significant attention in the field of oncology and drug discovery due to its potential therapeutic applications. The AZD5363 dihydrochloride salt form enhances solubility and bioavailability, making it a preferred choice for preclinical and clinical research.

The AKT inhibitor AZD5363 is particularly notable for its ability to target multiple isoforms of AKT (AKT1, AKT2, and AKT3), which are often dysregulated in various cancers. Researchers have explored its efficacy in breast cancer, prostate cancer, and other malignancies where the PI3K/AKT/mTOR pathway is hyperactivated. The dihydrochloride salt of AZD5363 ensures consistent pharmacokinetic properties, which is crucial for reproducible experimental results.

In recent years, the demand for AZD5363 dihydrochloride CAS 2108875-84-7 has surged, driven by its potential in combination therapies. For instance, studies have investigated its synergistic effects with PARP inhibitors in BRCA-mutated cancers, a topic that aligns with current trends in precision medicine. Additionally, the compound's role in overcoming resistance to conventional chemotherapy has made it a focal point in cancer research.

From a chemical perspective, AZD5363 dihydrochloride exhibits high purity and stability, making it suitable for long-term storage and use in various assays. Its molecular weight and structural characteristics have been well-documented, ensuring accurate dosing in experimental settings. The compound's mechanism of action involves binding to the ATP-binding site of AKT, thereby inhibiting its phosphorylation and downstream signaling.

The pharmaceutical industry has shown keen interest in AZD5363 dihydrochloride due to its potential as a targeted therapy. Clinical trials have demonstrated its tolerability and preliminary efficacy, though further studies are needed to fully elucidate its therapeutic window. The compound's ability to penetrate the blood-brain barrier also opens avenues for research in neurological disorders, another hot topic in contemporary drug development.

For researchers sourcing AZD5363 dihydrochloride CAS No. 2108875-84-7, it is essential to verify the supplier's credentials and the compound's purity. Reputable suppliers provide detailed certificates of analysis (CoA) and ensure compliance with Good Manufacturing Practices (GMP). This is particularly important given the compound's application in sensitive areas like oncology research.

In summary, AZD5363 dihydrochloride represents a promising tool for investigating the AKT pathway and developing novel cancer therapies. Its dihydrochloride salt form offers practical advantages, while its mechanism of action aligns with current trends in targeted and combination therapies. As research progresses, this compound is likely to remain a key player in the quest for more effective cancer treatments.

おすすめ記事

推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Minglong (Xianning) Medicine Co., Ltd.